Methyl 2,3-difluoro-6-methylbenzoate
Description
Contextualization within Fluorinated Aromatic Esters
Fluorinated aromatic esters are a significant class of organic compounds characterized by an aromatic ring substituted with at least one fluorine atom and containing an ester functional group. These compounds are integral to the development of pharmaceuticals, agrochemicals, and advanced materials. The inclusion of fluorine atoms can dramatically alter the physicochemical properties of the parent ester, influencing factors such as lipophilicity, metabolic stability, and binding affinity to biological targets.
Methyl 2,3-difluoro-6-methylbenzoate is a member of this class, and its utility is often as a specialized building block in organic synthesis. For instance, related compounds like methyl 2,6-difluorobenzoate (B1233279) are synthesized from their corresponding carboxylic acids, such as 2,6-difluorobenzoic acid, through esterification with methanol (B129727). sigmaaldrich.com This straightforward synthesis highlights a common route for accessing such esters. These compounds can then be used in the synthesis of more complex molecules. sigmaaldrich.com
Significance of Fluorine Substituents in Aromatic Systems
The strategic placement of fluorine atoms on an aromatic ring is a widely used strategy in modern chemistry to modulate molecular properties. pharmint.net Fluorine, being the most electronegative element, imparts unique electronic effects. nih.gov It withdraws electron density from the aromatic ring, which can influence the reactivity of the molecule. nih.gov
Key impacts of fluorine substitution include:
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by enzymes like the cytochrome P450 family. This can increase the in vivo half-life of a drug molecule.
Binding Affinity: Fluorine can participate in favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, potentially enhancing the binding affinity and potency of a drug candidate. google.com
Lipophilicity and Permeability: Fluorination can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes. nih.govbldpharm.com
Conformational Control: The presence of fluorine atoms can influence the preferred conformation of a molecule, which can be crucial for its interaction with a biological target. nih.gov For example, in the case of 2,6-difluoro-3-methoxybenzamide, the fluorine atoms are responsible for the non-planar conformation of the molecule, which is important for its activity. nih.gov
In this compound, the two adjacent fluorine atoms at the 2 and 3 positions, combined with the methyl group at the 6 position, create a unique electronic and steric environment on the aromatic ring, influencing its reactivity and potential applications as a synthetic intermediate.
Overview of Research Trajectories for Benzoate (B1203000) Derivatives
Benzoate derivatives, which are esters or salts of benzoic acid, are a cornerstone of organic chemistry with wide-ranging applications. nih.govorgsyn.org Research into these compounds is diverse and continually evolving.
Historically, simple benzoate esters like methyl benzoate have been used in perfumery and as solvents. wikipedia.orgcymitquimica.com Their synthesis is typically achieved through the Fischer esterification of benzoic acid with the corresponding alcohol in the presence of an acid catalyst. cymitquimica.com
In recent decades, research has increasingly focused on more complex benzoate derivatives for applications in:
Medicinal Chemistry: Many benzoate derivatives are explored as intermediates in the synthesis of new therapeutic agents. chemimpex.com For example, they have been investigated for their potential in treating neurodegenerative diseases. chemimpex.com
Agrochemicals: Specific substituted benzoates serve as precursors or active ingredients in herbicides and insecticides.
Materials Science: Fluorinated benzoate derivatives are used to create polymers and coatings with enhanced thermal stability and chemical resistance.
The research trajectory for compounds like this compound is aligned with the demand for novel, functionalized building blocks that can be used to construct complex molecules with tailored properties for pharmaceutical and material science applications.
Below is a table summarizing the key properties of the parent compound, Methyl Benzoate, and a related difluorinated isomer to provide context.
| Property | Methyl Benzoate cymitquimica.com | Methyl 2,6-Difluorobenzoate sigmaaldrich.com |
| CAS Number | 93-58-3 | 13671-00-6 |
| Molecular Formula | C₈H₈O₂ | C₈H₆F₂O₂ |
| Molar Mass | 136.15 g/mol | 172.13 g/mol |
| Boiling Point | 199.6 °C | 203-204 °C |
| Density | 1.0837 g/cm³ | 1.281 g/mL at 25 °C |
Structure
3D Structure
Properties
IUPAC Name |
methyl 2,3-difluoro-6-methylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2/c1-5-3-4-6(10)8(11)7(5)9(12)13-2/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLZRUSJWDBBFIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)F)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reaction Chemistry and Mechanistic Investigations of Methyl 2,3 Difluoro 6 Methylbenzoate
Electrophilic Aromatic Substitution (EAS) Pathways and Regioselectivity
The benzene (B151609) ring of Methyl 2,3-difluoro-6-methylbenzoate is substituted with three groups: two fluoro groups, a methyl group, and a methyl ester group. The regioselectivity of electrophilic aromatic substitution (EAS) on this molecule is determined by the interplay of the electronic and steric effects of these substituents. The methyl group is an activating group and directs incoming electrophiles to the ortho and para positions. Conversely, the methyl ester group is a deactivating group and a meta director. The fluoro substituents have a dual role; they are deactivating due to their inductive electron-withdrawing effect but are ortho, para directors due to their ability to donate a lone pair of electrons through resonance. libretexts.org
In this compound, the available positions for electrophilic attack are C4 and C5. The directing effects of the existing substituents on these positions are summarized below:
| Substituent | Position | Directing Effect |
| -CH₃ (at C6) | C5 (ortho) | Activating, o,p-directing |
| -COOCH₃ (at C1) | C5 (meta) | Deactivating, m-directing |
| -F (at C2) | C4 (para), C5 (meta) | Deactivating, o,p-directing |
| -F (at C3) | C4 (ortho), C5 (para) | Deactivating, o,p-directing |
Considering these effects, the C5 position is activated by the ortho methyl group and the para fluorine at C3, while also being directed meta by the deactivating ester group. The C4 position is activated by the para fluorine at C2 and the ortho fluorine at C3. The interplay of these activating and deactivating influences, along with steric hindrance, will determine the final isomer distribution in EAS reactions.
Halogenation Reactions and Isomer Distribution
Given the directing effects outlined above, the C5 position is likely to be more activated towards electrophilic attack than the C4 position due to the strong activating effect of the ortho-methyl group. Therefore, the major product of halogenation is expected to be Methyl 5-halo-2,3-difluoro-6-methylbenzoate. The formation of the C4-halogenated isomer would likely be a minor product.
Predicted Isomer Distribution in Halogenation:
| Product | Predicted Abundance |
|---|---|
| Methyl 5-halo-2,3-difluoro-6-methylbenzoate | Major |
Nitration and Sulfonation Patterns
The nitration of aromatic compounds is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the electrophile. chemguide.co.uk Sulfonation is achieved using fuming sulfuric acid (H₂SO₄/SO₃), where SO₃ is the electrophile. libretexts.org
Similar to halogenation, the regioselectivity of nitration and sulfonation is governed by the directing effects of the substituents. The methyl group strongly directs incoming electrophiles to the ortho and para positions, while the ester group directs to the meta position. libretexts.orgnih.gov The fluoro groups also act as ortho, para directors. libretexts.org In the case of this compound, the C5 position benefits from the ortho-directing effect of the methyl group and the para-directing effect of the C3-fluoro group. The C4 position is directed by the C2 and C3 fluoro groups. The strong activation by the methyl group at the C5 position likely outweighs the deactivating effects, making it the primary site for nitration and sulfonation.
Predicted Regioselectivity for Nitration and Sulfonation:
| Reaction | Major Product |
|---|---|
| Nitration | Methyl 2,3-difluoro-6-methyl-5-nitrobenzoate |
Nucleophilic Aromatic Substitution (NAS) with Fluorine Activation
Nucleophilic aromatic substitution (NAS) is a key reaction for polyfluoroaromatic compounds. In contrast to EAS, NAS is facilitated by electron-withdrawing groups that can stabilize the intermediate negative charge (Meisenheimer complex). libretexts.org Fluorine, being highly electronegative, activates the aromatic ring towards nucleophilic attack, even though it is a poor leaving group in Sₙ2 reactions. stackexchange.comwyzant.com The rate-determining step in many NAS reactions is the initial attack of the nucleophile. libretexts.org
In this compound, both fluorine atoms at C2 and C3 can potentially be displaced by a nucleophile. The presence of the electron-withdrawing methyl ester group enhances the reactivity of the ring towards nucleophilic attack.
Competitive Pathways and Product Ratios
The two fluorine atoms in this compound are in different chemical environments, leading to competitive substitution pathways. The reactivity of each position is influenced by the electronic effects of the other substituents.
Substitution at C2: The fluorine at C2 is ortho to the electron-withdrawing methyl ester group, which strongly activates this position for nucleophilic attack. It is also ortho to the C3-fluorine.
Substitution at C3: The fluorine at C3 is meta to the methyl ester group, which has a weaker activating effect at this position. It is ortho to the C2-fluorine.
Given the strong activation provided by the ortho-ester group, it is expected that nucleophilic attack will preferentially occur at the C2 position. Therefore, the major product would be the 2-substituted product, with the 3-substituted product being minor.
Predicted Product Ratios in NAS:
| Nucleophile (Nu⁻) | Major Product | Minor Product |
|---|
Influence of Ortho-Fluorine Atoms on Reactivity
The presence of two adjacent fluorine atoms can influence the reactivity in NAS reactions. The strong inductive electron-withdrawing effect of one fluorine atom enhances the electrophilicity of the carbon atom bonded to the other, making it more susceptible to nucleophilic attack. In the case of this compound, the C2-fluorine is activated by the C3-fluorine, and vice-versa. However, the primary driver for regioselectivity in this case is expected to be the powerful activating effect of the ortho-ester group on the C2 position.
Reactivity of the Methyl Ester Functional Group
The methyl ester group of this compound can undergo several common transformations, such as hydrolysis, reduction, and transesterification. However, the reactivity of this ester is significantly influenced by steric hindrance from the ortho-methyl group and the ortho-fluorine atom.
Hydrolysis: The hydrolysis of sterically hindered esters to their corresponding carboxylic acids is often challenging under standard conditions. rsc.orgarkat-usa.org
Acid-catalyzed hydrolysis: This typically requires harsh conditions, such as concentrated strong acids and high temperatures. cdnsciencepub.com
Base-catalyzed hydrolysis (saponification): This is also retarded by steric hindrance but can often be achieved with strong bases and elevated temperatures. rsc.org
Reduction: The methyl ester can be reduced to a primary alcohol.
Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent capable of reducing sterically hindered esters to the corresponding primary alcohol, benzyl (B1604629) alcohol in this case. libretexts.orgmasterorganicchemistry.combyjus.comucalgary.ca Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters. libretexts.orgucalgary.ca
Transesterification: This reaction involves the conversion of the methyl ester to another ester by reacting it with an alcohol in the presence of an acid or base catalyst. The steric hindrance around the carbonyl group in this compound would likely require forcing conditions, such as high temperatures and a large excess of the new alcohol. google.comresearchgate.net
Summary of Reactions of the Methyl Ester Group:
| Reaction | Reagents | Product | Expected Conditions |
|---|---|---|---|
| Acid Hydrolysis | H₃O⁺, heat | 2,3-Difluoro-6-methylbenzoic acid | Harsh |
| Base Hydrolysis | NaOH/KOH, heat | 2,3-Difluoro-6-methylbenzoate salt | Forcing |
| Reduction | 1. LiAlH₄, 2. H₃O⁺ | (2,3-Difluoro-6-methylphenyl)methanol | Standard |
Transesterification and Hydrolysis under Controlled Conditions
The hydrolysis and transesterification of this compound are challenging due to the significant steric hindrance around the carbonyl group, provided by the ortho-methyl and ortho-fluoro substituents. Standard saponification conditions are often sluggish. However, specialized methods developed for sterically crowded esters can be effectively applied.
Research into the hydrolysis of similarly hindered esters, such as methyl 2,4,6-trimethylbenzoate, demonstrates that forcing conditions are necessary. High-temperature water (250–300 °C) or slightly alkaline solutions (e.g., 2% KOH) at elevated temperatures (200 °C) can achieve quantitative saponification. rsc.orgrsc.orgpsu.edu These conditions enhance the nucleophilicity of water or the hydroxide (B78521) ion, overcoming the steric barrier. rsc.org An alternative approach involves using a non-aqueous medium, such as sodium hydroxide in a methanol (B129727)/dichloromethane mixture at room temperature, which has proven effective for the rapid saponification of resistant esters. arkat-usa.org
The mechanism of base-catalyzed hydrolysis (saponification) under these conditions still proceeds via the classic bimolecular acyl-oxygen cleavage (BAc2) pathway, where a hydroxide ion attacks the carbonyl carbon. The subsequent elimination of methoxide, followed by acid-base chemistry, yields the corresponding carboxylate salt. The key to success is providing sufficient energy or using a highly reactive medium to overcome the high activation energy imposed by the steric shielding of the electrophilic carbonyl center.
Table 1: Reaction Conditions for Hydrolysis of Sterically Hindered Aromatic Esters
| Conditions | Substrate Type | Outcome | Reference |
|---|---|---|---|
| 2% KOH (aq), 200 °C, 30 min | Sterically hindered methyl benzoates | Quantitative saponification | rsc.orgpsu.edu |
| H₂O, 250-300 °C, 0.5-2 h | Sterically hindered methyl benzoates | Hydrolysis (may be competitive with decarboxylation at higher temps) | rsc.org |
| 0.3 N NaOH in CH₂Cl₂:MeOH (9:1), Room Temp. | Sterically hindered carboxylic esters | Rapid and efficient saponification | arkat-usa.org |
| Conc. H₂SO₄, various temps | Methyl 2,6-dimethylbenzoate | A-1 type mechanism observed due to steric hindrance | cdnsciencepub.com |
Reduction to Alcohol Derivatives
The ester functionality of this compound can be reduced to the corresponding primary alcohol, (2,3-difluoro-6-methylphenyl)methanol. This transformation requires a potent reducing agent due to the relatively low reactivity of esters compared to aldehydes or ketones.
Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this reduction. byjus.comcommonorganicchemistry.com It is a powerful source of hydride ions (H⁻) capable of readily reducing esters and carboxylic acids to primary alcohols. numberanalytics.comlibretexts.orglibretexts.org The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by a careful aqueous workup to neutralize the reaction and protonate the resulting alkoxide.
In contrast, sodium borohydride (NaBH₄) is generally not strong enough to reduce esters under standard conditions. libretexts.orgrsc.org While some protocols exist for using NaBH₄ in the presence of methanol for the reduction of aromatic esters, the reaction is often slow and less efficient than with LiAlH₄. sciencemadness.org For a sterically hindered and electronically deactivated substrate like this compound, LiAlH₄ remains the most reliable method to achieve a high yield of (2,3-difluoro-6-methylphenyl)methanol.
Table 2: Comparison of Reducing Agents for the Reduction of Aromatic Esters
| Reagent | Typical Solvents | Reactivity with Esters | Reference |
|---|---|---|---|
| Lithium aluminum hydride (LiAlH₄) | Diethyl ether, THF | High (powerful reducing agent) | byjus.comlibretexts.org |
| Sodium borohydride (NaBH₄) | Methanol, Ethanol | Low to moderate (generally slow or ineffective for esters) | commonorganicchemistry.comrsc.org |
| Diisobutylaluminum Hydride (DIBAL-H) | Toluene, Hexane, DCM | High (can be more selective than LiAlH₄) | commonorganicchemistry.com |
| Borane-dimethyl sulfide (B99878) (BH₃-SMe₂) | THF | Moderate (slower for aromatic esters than aliphatic) | commonorganicchemistry.com |
Transformations Involving the Aromatic Methyl Substituent
Benzylic Functionalization Reactions
The methyl group on the aromatic ring of this compound is a benzylic position and is susceptible to functionalization, most commonly through free-radical halogenation. Benzylic bromination is a key reaction that introduces a versatile handle for further synthetic modifications.
This transformation is typically achieved using N-Bromosuccinimide (NBS) in the presence of a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN), or under photochemical conditions (UV light). youtube.comyoutube.com The reaction is highly selective for the benzylic C-H bonds because the resulting benzylic radical intermediate is stabilized by resonance with the aromatic ring. rutgers.edu Even though the ring is deactivated by two fluorine atoms and an ester group, benzylic halogenation remains a viable pathway. google.com The use of NBS is advantageous as it maintains a low, steady concentration of bromine in the reaction mixture, which minimizes competitive electrophilic aromatic substitution on the ring. youtube.com Solvents like carbon tetrachloride have traditionally been used, but less toxic alternatives such as (trifluoromethyl)benzene are also effective. researchgate.net
Radical Pathways and Side Chain Modifications
The benzylic bromination described above proceeds via a free-radical chain reaction mechanism. chemguide.co.uk This process can be broken down into three distinct stages:
Initiation: The reaction is initiated by the homolytic cleavage of the radical initiator (e.g., AIBN) or a bromine molecule by UV light, which generates a small number of radicals. These radicals then react with NBS or trace HBr to produce a bromine radical (Br•). youtube.comchemguide.uk
Propagation: This is a two-step cycle that forms the product and regenerates the chain-carrying radical.
A bromine radical abstracts a hydrogen atom from the benzylic methyl group of this compound. This is the rate-determining step and forms a resonance-stabilized phenylmethyl radical and a molecule of HBr. chemguide.uk
The newly formed phenylmethyl radical reacts with a molecule of Br₂ (generated from the reaction of HBr with NBS) to yield the product, Methyl 2-(bromomethyl)-3,6-difluorobenzoate, and a new bromine radical, which continues the chain. chemguide.uk
Termination: The reaction concludes when two radicals combine, removing reactive species from the cycle. This can involve the combination of two bromine radicals, two phenylmethyl radicals, or a bromine and a phenylmethyl radical. chemguide.co.uk
Palladium-Catalyzed Functionalization of the Aromatic Ring
Arylation and Alkynylation Reactions
Direct functionalization of the C-H bonds on the aromatic ring of this compound represents a modern and efficient strategy for building molecular complexity. The electron-withdrawing nature of the two fluorine substituents makes the aromatic C-H bonds more acidic and thus amenable to palladium-catalyzed direct C-H arylation and alkynylation.
Studies on similar electron-deficient fluoroarenes have shown that palladium catalysts can effectively couple these substrates with aryl halides. acs.org The reaction typically employs a palladium(II) source, such as Pd(OAc)₂, often in conjunction with a phosphine (B1218219) ligand and a base like potassium pivalate (B1233124) (PivOK) or potassium carbonate. acs.orgcore.ac.uk Arylation tends to occur selectively at the C-H bond positioned between two fluorine atoms due to the increased acidity of that proton. acs.org In the case of this compound, the C-H bonds at the C-4 and C-5 positions are the most likely sites for such functionalization. A kinetic isotope effect is often observed in these reactions, indicating that C-H bond cleavage is a kinetically significant step in the catalytic cycle. acs.org
Similarly, direct C-H alkynylation of electron-deficient arenes can be achieved using palladium catalysis, coupling the fluoroaromatic core with alkynyl halides. nih.gov This provides a straightforward route to alkynyl-substituted derivatives. The proposed mechanism for these reactions often involves a concerted metalation-deprotonation pathway or an electrophilic substitution on the electron-deficient ring. nih.gov
Table 3: Representative Conditions for Palladium-Catalyzed C-H Arylation of Fluoroarenes
| Fluoroarene | Coupling Partner | Catalyst System | Solvent/Temp | Reference |
|---|---|---|---|---|
| 1,3,5-Trifluorobenzene | 4-Bromoacetophenone | Pd(OAc)₂, P(o-tol)₃, K₂CO₃ | DMA, 150 °C | acs.org |
| 1,3-Difluorobenzene | 4-Bromo-t-butylbenzene | Pd(OAc)₂, P(o-tol)₃, K₂CO₃ | DMA, 150 °C | acs.org |
| 2-Fluorobiphenyl | Aryl Bromides | PdCl₂(dppf), PivOK | DMA, 130 °C | core.ac.uk |
| Benzofurans | Triarylantimony Difluorides | Pd(OAc)₂, CuCl₂ | 1,2-DCE, 80 °C | mdpi.com |
Carbonylation and Carboxylation Studies
The introduction of a carbonyl or carboxyl group onto an aromatic ring is a fundamental transformation in organic synthesis, providing access to a wide array of valuable compounds such as carboxylic acids, esters, and amides. For a substituted aromatic compound like this compound, these reactions would typically involve the carbonylation or carboxylation of a suitable precursor, such as a halogenated derivative of 1,2-difluoro-3-methylbenzene. The primary methods for such transformations are palladium-catalyzed carbonylation reactions, which have been extensively developed since the pioneering work of Heck and others. google.com
Carbonylation via Palladium Catalysis
Palladium-catalyzed carbonylation of aryl halides is a powerful and versatile method for the synthesis of carbonyl-containing compounds. google.comnih.gov This approach generally involves the reaction of an aryl halide with carbon monoxide and a nucleophile in the presence of a palladium catalyst. To synthesize a derivative like this compound, a plausible precursor would be an appropriately substituted halobenzene.
Hypothetical Reaction Scheme and Conditions:
A likely synthetic route would involve the palladium-catalyzed methoxycarbonylation of a suitable halo-difluorotoluene derivative. The general reaction is depicted below, followed by a table of plausible reaction conditions extrapolated from established protocols for similar substrates. nih.govgoogle.com
Reaction:
Interactive Data Table of Plausible Carbonylation Conditions:
| Parameter | Condition | Rationale and Remarks |
| Substrate | 1-Iodo-2,3-difluoro-6-methylbenzene | Aryl iodides are generally more reactive than bromides or chlorides in palladium-catalyzed cross-coupling reactions. |
| Catalyst | Pd(OAc)₂ or PdCl₂(PPh₃)₂ | These are common and effective palladium precursors for carbonylation reactions. google.com |
| Ligand | Triphenylphosphine (PPh₃) or Xantphos | Phosphine ligands are crucial for stabilizing the palladium center and facilitating the catalytic cycle. Xantphos has been shown to be effective at atmospheric pressure. nih.gov |
| CO Source | Carbon Monoxide (CO) gas | Typically applied at pressures ranging from atmospheric to high pressure, depending on the specific catalytic system. |
| Nucleophile | Methanol (CH₃OH) | Acts as both the nucleophile to form the methyl ester and can also serve as the solvent. |
| Base | Triethylamine (Et₃N) or similar non-nucleophilic base | Scavenges the hydrogen halide formed during the reaction, driving the reaction to completion. |
| Solvent | Methanol or an inert solvent like Toluene or DMF | The choice of solvent can influence reaction rates and yields. |
| Temperature | 80-120 °C | Elevated temperatures are typically required to ensure a reasonable reaction rate. |
Mechanistic Investigation:
The catalytic cycle for the palladium-catalyzed carbonylation of an aryl halide is generally understood to proceed through the following key steps:
Oxidative Addition: A low-valent palladium(0) species, often generated in situ from a palladium(II) precursor, undergoes oxidative addition to the aryl halide (Ar-X). This step forms a palladium(II) intermediate, Ar-Pd(II)-X.
Migratory Insertion: Carbon monoxide coordinates to the palladium center and then inserts into the Aryl-Palladium bond. This migratory insertion step forms an acyl-palladium(II) complex, (ArCO)-Pd(II)-X.
Reductive Elimination: The acyl-palladium complex reacts with the nucleophile (in this case, methanol). This step, often referred to as alcoholysis, leads to the formation of the methyl ester product (ArCOOCH₃) and a palladium(II)-hydrido species. The subsequent reductive elimination of HX with the help of a base regenerates the palladium(0) catalyst, allowing the cycle to continue.
The efficiency and selectivity of this process are highly dependent on the choice of catalyst, ligands, solvent, and other reaction parameters. nih.govgoogle.com
Carboxylation Studies
An alternative and increasingly attractive approach for the synthesis of benzoic acid derivatives is the direct carboxylation of aryl halides using carbon dioxide (CO₂) as the C1 source. This method is considered a greener alternative to the use of carbon monoxide.
Hypothetical Carboxylation Approach:
The carboxylation of a halo-difluorotoluene precursor could potentially be achieved using a palladium-catalyzed reaction with CO₂. These reactions often require a reductant to facilitate the catalytic cycle.
Mechanistic Considerations:
While several mechanistic pathways for palladium-catalyzed carboxylation with CO₂ have been proposed, a common pathway involves:
Oxidative Addition: Similar to carbonylation, the cycle begins with the oxidative addition of the aryl halide to a Pd(0) catalyst to form an Ar-Pd(II)-X species.
CO₂ Insertion: The insertion of carbon dioxide into the Aryl-Palladium bond can be challenging. This step is often facilitated by the presence of a suitable reductant.
Reductive Elimination: The resulting palladium-carboxylate intermediate undergoes reductive elimination to yield the aryl carboxylic acid product and regenerate the active palladium catalyst.
Recent advancements have explored visible-light-driven palladium-catalyzed carboxylations, which can proceed under milder conditions. google.com The development of efficient catalytic systems for the carboxylation of a range of aryl halides continues to be an active area of research. google.com
Advanced Spectroscopic and Crystallographic Characterization for Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, it is possible to map out the carbon and proton framework of a molecule and to probe the environment of other NMR-active nuclei, such as fluorine.
The ¹H NMR spectrum of Methyl 2,3-difluoro-6-methylbenzoate is expected to provide key information about the number and environment of the hydrogen atoms. The aromatic region would likely show complex splitting patterns due to the coupling of the two aromatic protons with each other and with the adjacent fluorine atoms. The methyl group attached to the ring and the methyl group of the ester would each appear as a singlet, with their chemical shifts influenced by the electronic effects of the neighboring substituents.
A hypothetical ¹H NMR data table is presented below for illustrative purposes, as specific experimental data was not available in the searched literature.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Ar-H | 7.20 - 7.40 | m | - |
| Ar-H | 7.00 - 7.15 | m | - |
| O-CH ₃ | 3.90 | s | - |
| Ar-CH ₃ | 2.40 | s | - |
| Note: This table is a hypothetical representation. |
The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of the aromatic carbons would be significantly influenced by the attached fluorine atoms, exhibiting characteristic C-F coupling. The carbonyl carbon of the ester group would appear at a downfield chemical shift, typically in the range of 160-170 ppm. The carbons of the two methyl groups would be found in the upfield region of the spectrum. Quaternary carbons, those without any attached protons, can be identified using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).
A hypothetical ¹³C NMR data table is shown below.
| Carbon Assignment | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |
| C =O | ~165 | - |
| C -F | ~150-160 | d, ¹JCF |
| C -F | ~145-155 | d, ¹JCF |
| Ar-C | ~120-135 | m |
| Ar-C | ~115-125 | m |
| Ar-C -COOCH₃ | ~130-140 | t |
| Ar-C -CH₃ | ~135-145 | t |
| O-C H₃ | ~52 | - |
| Ar-C H₃ | ~15-20 | q |
| Note: This table is a hypothetical representation. 'd' denotes a doublet, 't' a triplet, and 'q' a quartet, arising from C-F coupling. |
¹⁹F NMR spectroscopy is a highly sensitive technique for directly observing the fluorine atoms in a molecule. For this compound, two distinct signals would be expected in the ¹⁹F NMR spectrum, corresponding to the two non-equivalent fluorine atoms at the C2 and C3 positions. The chemical shifts and the coupling between these two fluorine atoms (³JFF) would provide definitive evidence for their relative positions on the aromatic ring.
A hypothetical ¹⁹F NMR data table is provided below.
| Fluorine Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| F at C2 | -130 to -140 | d | ³JFF = ~20 |
| F at C3 | -140 to -150 | d | ³JFF = ~20 |
| Note: This table is a hypothetical representation. |
Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between different atoms in a molecule.
COSY (Correlation Spectroscopy) would reveal the coupling relationships between the aromatic protons.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with the carbon atom to which it is directly attached. This would allow for the unambiguous assignment of the protonated aromatic carbons and the methyl groups.
HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying the quaternary carbons by observing their correlations with nearby protons. For instance, the protons of the methyl ester would show a correlation to the carbonyl carbon, and the protons of the aromatic methyl group would show correlations to the adjacent aromatic carbons.
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
The IR and Raman spectra of this compound would be dominated by the characteristic vibrations of the benzoate (B1203000) ester functional group and the substituted benzene (B151609) ring.
The most prominent vibrational modes would include:
C=O Stretch: A very strong absorption in the IR spectrum, typically around 1720-1740 cm⁻¹, characteristic of the carbonyl group of an α,β-unsaturated ester.
C-O Stretch: Strong absorptions in the region of 1250-1300 cm⁻¹ and 1100-1150 cm⁻¹ corresponding to the asymmetric and symmetric C-O-C stretching vibrations of the ester group.
Aromatic C-H Stretch: Weak to medium bands above 3000 cm⁻¹.
Aliphatic C-H Stretch: Bands in the region of 2850-3000 cm⁻¹ for the methyl groups.
Aromatic C=C Stretch: Several bands of variable intensity in the 1450-1600 cm⁻¹ region.
C-F Stretch: Strong absorptions typically found in the 1100-1400 cm⁻¹ region, which may overlap with other vibrations.
A table summarizing the expected key vibrational frequencies is presented below.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3050 - 3150 | Medium to Weak |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium |
| C=O Stretch (Ester) | 1720 - 1740 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |
| C-F Stretch | 1100 - 1400 | Strong |
| Asymmetric C-O-C Stretch | 1250 - 1300 | Strong |
| Symmetric C-O-C Stretch | 1100 - 1150 | Strong |
| Note: This table is based on general spectroscopic principles and data for related compounds. |
Fluorine and Methyl Group Influence on Spectral Signatures
The presence of two adjacent fluorine atoms and a methyl group on the benzene ring of this compound introduces significant complexity and information content into its nuclear magnetic resonance (NMR) spectra. The interplay of through-bond (J-coupling) and through-space interactions, along with the distinct electronic effects of these substituents, gives rise to unique spectral signatures.
In ¹H NMR spectroscopy, the aromatic protons are expected to exhibit complex splitting patterns due to homo- and heteronuclear coupling. The proton at the 5-position would likely appear as a multiplet, influenced by coupling to the adjacent fluorine at the 3-position and the other aromatic proton. The proton at the 4-position would also be a multiplet, coupled to the fluorine at the 3-position and the proton at the 5-position. The methyl protons of the ester group would appear as a singlet, while the protons of the 6-methyl group would also be a singlet, though its chemical shift would be influenced by the adjacent fluorine and the ester group.
The ¹³C NMR spectrum provides further structural detail. The carbon atoms directly bonded to fluorine (C-2 and C-3) will show large one-bond carbon-fluorine couplings (¹JCF). The magnitude of these couplings can provide insight into the electronic environment of the C-F bonds. The other aromatic carbons will also exhibit smaller two- and three-bond couplings to the fluorine atoms. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing nature of the fluorine atoms and the ester group, and the electron-donating nature of the methyl group.
The ¹⁹F NMR spectrum is particularly informative for fluorinated organic compounds. For this compound, two distinct resonances are expected, one for each fluorine atom, unless there is accidental chemical shift equivalence. The chemical shifts of these fluorine atoms are sensitive to their local electronic and steric environment. Furthermore, a significant fluorine-fluorine coupling (³JFF) would be observed between the two adjacent fluorine atoms, providing definitive evidence for their ortho relationship.
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| ¹H (Aromatic H-4/H-5) | 7.0 - 7.5 | m | JHH, JHF |
| ¹H (OCH₃) | ~3.9 | s | - |
| ¹H (Ar-CH₃) | ~2.5 | s | - |
| ¹³C (C=O) | 165 - 170 | s | - |
| ¹³C (C-2, C-3) | 145 - 160 | dd | ¹JCF, ²JCF |
| ¹³C (C-1, C-4, C-5, C-6) | 115 - 140 | m | JCC, JCF |
| ¹³C (OCH₃) | ~52 | q | ¹JCH |
| ¹³C (Ar-CH₃) | ~20 | q | ¹JCH |
| ¹⁹F (F-2) | -110 to -130 | d | ³JFF |
| ¹⁹F (F-3) | -130 to -150 | d | ³JFF |
Note: Predicted values are based on general principles and data from analogous compounds. Actual experimental values may vary.
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Patterns
High-resolution mass spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. For this compound, HRMS would provide an accurate mass measurement of the molecular ion [M]⁺, confirming its elemental formula of C₉H₈F₂O₂.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation pathways. Common fragmentation patterns for methyl benzoates include the loss of the methoxy (B1213986) group (•OCH₃) to form an acylium ion, or the loss of the entire ester group. The presence of the fluorine and methyl substituents will influence the fragmentation pathways and the relative abundance of the resulting ions.
Table 2: Predicted HRMS Data and Fragmentation for this compound
| Ion | Predicted m/z | Description |
| [C₉H₈F₂O₂]⁺ | 186.0492 | Molecular Ion |
| [C₉H₅F₂O]⁺ | 155.0308 | Loss of •OCH₃ |
| [C₈H₅F₂O]⁺ | 155.0308 | Loss of CH₃O• |
| [C₈H₅F₂]⁺ | 139.0359 | Decarbonylation of acylium ion |
| [C₇H₅F₂]⁺ | 127.0359 | Loss of CO₂CH₃ |
Note: Predicted m/z values are calculated based on the elemental composition. The observed fragmentation pattern may vary depending on the ionization method and conditions.
X-ray Crystallography for Solid-State Molecular Conformation and Packing
While spectroscopic methods provide information about the connectivity and electronic structure of a molecule, X-ray crystallography offers a definitive view of its three-dimensional structure in the solid state. A successful single-crystal X-ray diffraction experiment on this compound would reveal precise bond lengths, bond angles, and torsion angles, as well as how the molecules pack together in the crystalline lattice.
Computational Chemistry and Theoretical Investigations of Methyl 2,3 Difluoro 6 Methylbenzoate
Quantum Chemical Calculations (DFT and Ab Initio Methods)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the properties of molecular systems. researchgate.net These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of a molecule. For a molecule like Methyl 2,3-difluoro-6-methylbenzoate, these calculations can predict a wide range of properties with a high degree of accuracy.
DFT methods, such as B3LYP, are often favored due to their balance of computational cost and accuracy, making them suitable for studying relatively large molecules. researchgate.net Ab initio methods, like Hartree-Fock (HF), provide a fundamental approach to solving the electronic structure, though they are often more computationally intensive. nih.gov
The first step in most quantum chemical investigations is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the equilibrium geometry. This is achieved through a process called geometry optimization. Starting from an initial guess of the molecular structure, the calculation iteratively adjusts the positions of the atoms to find the lowest energy conformation.
Table 1: Predicted Equilibrium Bond Lengths and Angles for this compound (Note: These are representative values based on similar structures and would be precisely determined by actual DFT calculations.)
| Parameter | Predicted Value |
| C-C (aromatic) | 1.39 - 1.41 Å |
| C-F | ~1.35 Å |
| C-C (methyl) | ~1.52 Å |
| C=O | ~1.21 Å |
| C-O (ester) | ~1.36 Å |
| O-CH3 (ester) | ~1.44 Å |
| C-C-C (ring) | 118 - 122 ° |
| F-C-C | ~119 ° |
| O=C-O | ~125 ° |
Once the optimized geometry is obtained, a vibrational frequency analysis can be performed. This calculation predicts the frequencies of the fundamental vibrational modes of the molecule. Each vibrational mode corresponds to a specific pattern of atomic motion, such as stretching, bending, or twisting of chemical bonds.
The results of a vibrational frequency analysis are invaluable for interpreting experimental infrared (IR) and Raman spectra. nih.gov For this compound, characteristic vibrational frequencies would be expected for the C=O stretching of the ester group, C-F stretching, C-H stretching of the methyl and aromatic groups, and various ring deformation modes. researchgate.netresearchgate.net Theoretical spectra can be constructed from the calculated frequencies and intensities, aiding in the identification and characterization of the compound. nih.gov
Table 2: Predicted Characteristic Vibrational Frequencies for this compound (Note: These are approximate ranges and would be refined by specific calculations.)
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| C-H stretching (aromatic) | 3000 - 3100 |
| C-H stretching (methyl) | 2850 - 3000 |
| C=O stretching (ester) | 1720 - 1740 |
| C-C stretching (aromatic) | 1400 - 1600 |
| C-F stretching | 1100 - 1300 |
| C-O stretching (ester) | 1200 - 1300 |
Electronic Structure Analysis
The electronic structure of a molecule governs its reactivity and chemical properties. Quantum chemical calculations provide detailed insights into the distribution of electrons within the molecule.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A large energy gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more prone to chemical reactions.
Table 3: Predicted Frontier Orbital Energies for this compound (Note: These are illustrative values.)
| Parameter | Predicted Energy (eV) |
| HOMO Energy | -6.5 to -7.5 |
| LUMO Energy | -1.0 to -2.0 |
| HOMO-LUMO Gap | 4.5 to 6.5 |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.netresearchgate.net It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. researchgate.net The MEP map uses a color scale to indicate different regions of electrostatic potential. Typically, red indicates regions of high electron density and negative potential (attractive to electrophiles), while blue represents regions of low electron density and positive potential (attractive to nucleophiles). Green and yellow indicate intermediate potentials. researchgate.net
In the MEP map of this compound, the most negative potential (red) is expected to be located around the oxygen atom of the carbonyl group, making it a likely site for electrophilic attack. The regions around the hydrogen atoms and the electron-deficient areas of the aromatic ring influenced by the fluorine atoms would likely show a positive potential (blue), indicating sites susceptible to nucleophilic attack.
For this compound, the electronegative fluorine and oxygen atoms are expected to carry significant negative partial charges. Conversely, the carbon atoms bonded to them, as well as the hydrogen atoms, will likely have positive partial charges. This charge distribution is fundamental to understanding the molecule's dipole moment and its interactions with other molecules.
Table 4: Predicted Partial Atomic Charges for Selected Atoms in this compound (Note: These are qualitative predictions.)
| Atom | Predicted Partial Charge |
| Oxygen (C=O) | Negative |
| Oxygen (-OCH3) | Negative |
| Fluorine | Negative |
| Carbon (C=O) | Positive |
| Carbon (bonded to F) | Positive |
| Hydrogen (methyl) | Positive |
Conformational Landscape and Rotational Barriers
The conformational flexibility of this compound is primarily determined by the rotation of the methyl ester and methyl groups attached to the benzene (B151609) ring. Computational methods are essential tools for mapping this landscape.
A Potential Energy Surface (PES) scan is a computational method used to explore the energy of a molecule as a function of its geometry. For this compound, a key PES scan would involve systematically rotating the C(aryl)-C(ester) bond and the C(aryl)-C(methyl) bond to identify energy minima and transition states.
The rotation of the methyl ester group (-COOCH₃) relative to the benzene ring is of particular interest. The energy of the molecule would be calculated at incremental dihedral angles of the C6-C1-C(ester)-O bond. The resulting data would reveal the energy barriers to rotation. Due to steric hindrance from the ortho-methyl group at position 6 and the ortho-fluorine atom at position 2, a significant rotational barrier for the methyl ester group is anticipated. Theoretical studies on similarly substituted aromatic compounds often show that such steric clashes lead to higher energy transition states where the substituent is forced into proximity with its neighbors.
A hypothetical PES scan for the rotation of the methyl ester group might resemble the data presented in Table 1.
Table 1: Hypothetical Potential Energy Surface Scan Data for Methyl Ester Rotation
| Dihedral Angle (C6-C1-C(ester)-O) (°) | Relative Energy (kcal/mol) |
|---|---|
| 0 (Planar, O=C-C1-C2) | High (Steric Clash with F) |
| 45 | Intermediate |
| 90 (Perpendicular) | Local Minimum |
| 135 | Intermediate |
| 180 (Planar, O=C-C1-C6) | High (Steric Clash with CH₃) |
From the PES scan, stable conformers correspond to the energy minima. For this compound, the most stable conformer would likely be one where the methyl ester group is twisted out of the plane of the benzene ring to minimize steric repulsion with both the ortho-fluorine and ortho-methyl substituents.
Quantum chemical calculations, such as Density Functional Theory (DFT), would be employed to optimize the geometry of these minima and calculate their relative energies. The conformer with the lowest energy is the global minimum and represents the most probable structure of the molecule at low temperatures. It is plausible that at least two stable conformers (rotational isomers or rotamers) exist, corresponding to the methyl ester group twisting to either side of the ring plane. The relative energies of these conformers would be influenced by the electronic effects of the fluorine atoms and the methyl group, in addition to steric factors.
Reaction Mechanism Elucidation via Transition State Calculations
Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including identifying transition states and calculating activation energies.
Electrophilic Aromatic Substitution: The fluorine and methyl groups on the benzene ring direct incoming electrophiles. The fluorine atoms are deactivating but ortho-, para-directing, while the methyl group is activating and ortho-, para-directing. Transition state calculations for electrophilic attack (e.g., nitration) would involve modeling the approach of the electrophile to different positions on the ring. The calculations would locate the transition state structure (the highest point on the reaction coordinate) and its energy, which determines the reaction rate. Due to the substitution pattern, electrophilic attack would be computationally predicted to occur at the C4 or C5 positions, away from the sterically hindered and electronically influenced sites.
Nucleophilic Attack: The ester group is susceptible to nucleophilic attack, such as in saponification. The rate of this reaction is influenced by the electronic properties of the benzene ring. The electron-withdrawing fluorine atoms would be expected to increase the electrophilicity of the ester's carbonyl carbon, making it more susceptible to nucleophilic attack compared to an unsubstituted methyl benzoate (B1203000). Computational modeling of the reaction with a nucleophile like a hydroxide (B78521) ion would reveal a transition state leading to a tetrahedral intermediate. The calculated activation energy would provide a quantitative measure of the reactivity. Studies on substituted methyl benzoates have shown that electron-withdrawing groups generally increase the rate of saponification. scbt.com
A hypothetical comparison of calculated activation energies for nucleophilic attack is presented in Table 2.
Table 2: Hypothetical Calculated Activation Energies for Nucleophilic Attack
| Compound | Substituents | Calculated Activation Energy (kcal/mol) |
|---|---|---|
| Methyl Benzoate | None | 20.5 |
| This compound | 2,3-di-F, 6-Me | 18.2 |
| Methyl 4-nitrobenzoate | 4-NO₂ | 17.5 |
If this compound were to be involved in a catalytic cycle, for instance, as a ligand in a transition-metal-catalyzed cross-coupling reaction, computational simulations could elucidate the mechanism. Such simulations would model each step of the cycle: oxidative addition, transmetalation, and reductive elimination.
For example, in a hypothetical palladium-catalyzed reaction, DFT calculations would be used to determine the geometries and energies of all intermediates and transition states. This would reveal the rate-determining step of the cycle and provide insights into how the electronic and steric properties of the fluoro and methyl substituents on the benzoate ligand influence the catalyst's activity and stability. While specific catalytic applications for this compound are not documented, computational studies on similar fluorinated aromatic compounds are crucial in designing and optimizing modern catalytic processes.
Applications in Advanced Organic Synthesis As a Chemical Building Block
Design and Synthesis of Complex Fluorinated Aromatic Scaffolds
The presence of multiple fluorine atoms on an aromatic ring can significantly influence the electronic properties, lipophilicity, and metabolic stability of a molecule. Methyl 2,3-difluoro-6-methylbenzoate serves as an excellent starting material for the synthesis of more elaborate fluorinated aromatic systems. The difluoro- and methyl-substituted benzene (B151609) ring can undergo various transformations, allowing for the introduction of additional functional groups and the construction of polycyclic aromatic and heteroaromatic systems.
For instance, the ester group can be hydrolyzed to the corresponding carboxylic acid, which can then participate in a variety of coupling reactions or be converted to other functional groups. The aromatic ring itself is amenable to further substitution reactions, with the existing substituents directing the regiochemical outcome. The fluorine atoms can also influence the reactivity of adjacent positions, sometimes enabling otherwise difficult transformations. While specific research detailing the extensive elaboration of this compound into complex scaffolds is not widely published, its potential is evident from the chemistry of similarly substituted aromatic compounds. The strategic placement of the fluorine and methyl groups provides a template for constructing molecules with specific three-dimensional shapes and electronic distributions, which is a key aspect in the design of novel agrochemicals and pharmaceuticals.
Precursor for Advanced Materials and Ligand Synthesis
The unique electronic and structural features of this compound make it an attractive precursor for the development of advanced materials and specialized ligands for catalysis. Fluorinated polymers and liquid crystals, for example, often exhibit desirable properties such as thermal stability, chemical resistance, and unique optical or electronic characteristics. While direct applications of this compound in this area are not extensively documented in public literature, the analogous compound, Methyl 2,6-difluoro-3-nitrobenzoate, is known to be employed in the creation of advanced materials, including durable polymers and coatings. chemimpex.com This suggests a potential, yet to be fully explored, for the title compound in similar applications.
In the realm of ligand synthesis, the difluorinated phenyl motif is of significant interest. The electron-withdrawing nature of the fluorine atoms can modulate the electronic properties of a metal-binding ligand, thereby influencing the catalytic activity and selectivity of the corresponding metal complex. The ester functionality of this compound can be readily converted into a variety of coordinating groups, such as phosphines, amines, or heterocycles, which are essential components of many catalyst ligands. The steric bulk provided by the ortho-methyl group can also play a crucial role in controlling the coordination geometry around a metal center and influencing the outcome of catalytic reactions.
Role in Target-Oriented Synthesis of Elaborate Chemical Structures
Target-oriented synthesis aims to create complex, often biologically active, molecules with a high degree of efficiency and stereochemical control. The incorporation of fluorinated building blocks is a common strategy in medicinal chemistry to enhance the pharmacological profile of a drug candidate. Although specific total syntheses employing this compound as a key starting material are not prominently reported, the utility of similar fluorinated benzoic acid derivatives is well-established. For example, 2-Fluoro-6-methylbenzoic acid, a closely related structure, is a key building block in the synthesis of Avacopan, a treatment for anti-neutrophil cytoplasmic autoantibody-associated vasculitis, and has also been used in the development of epidermal growth factor receptor (EGFR) inhibitors. ossila.com
The strategic placement of the fluorine and methyl groups in this compound can be leveraged to control the conformation of a larger molecule and to introduce specific non-covalent interactions with a biological target. The difluoro-substitution can influence p-stacking interactions and hydrogen bond accepting capabilities, which are critical for molecular recognition. The ester group provides a convenient handle for connecting this fluorinated fragment to other parts of the target molecule.
Strategic Use in Fragment-Based Synthesis Methodologies
Fragment-based drug discovery (FBDD) has emerged as a powerful approach for the identification and optimization of lead compounds in drug discovery. nih.govnih.gov This method relies on the screening of small, low-complexity molecules ("fragments") that can bind to a biological target, which are then grown or combined to create more potent and selective inhibitors.
Future Research Directions and Perspectives
Development of Green Chemistry Approaches for Synthesis
Traditional synthesis routes often rely on harsh conditions and hazardous reagents. numberanalytics.com The future of synthesizing compounds like Methyl 2,3-difluoro-6-methylbenzoate lies in the adoption of green chemistry principles. Key areas of development include moving away from methods like the Balz-Schiemann reaction, which produces significant waste, towards more atom-economical and environmentally benign processes. jmu.edu
One promising avenue is the use of solid acid catalysts, such as titanium-zirconium solid acids, for the esterification of benzoic acids with methanol (B129727). mdpi.com This approach avoids the use of corrosive liquid acids and allows for easier catalyst recovery and recycling. mdpi.com Furthermore, electrochemical methods present a reagent-free alternative for fluorination and other transformations. numberanalytics.comresearchgate.net Electrochemical processes, driven by electricity, can minimize waste by avoiding the use of stoichiometric chemical oxidants or reductants. researchgate.net
| Green Chemistry Approach | Principle | Potential Application to Synthesis | Key Advantages |
| Solid Acid Catalysis | Use of recyclable, solid catalysts (e.g., Zirconium/Titanium oxides). mdpi.com | Esterification of 2,3-difluoro-6-methylbenzoic acid. | Reduced corrosion, easy separation, reusability of catalyst. mdpi.com |
| Photocatalysis | Use of light to initiate chemical reactions under mild conditions. numberanalytics.com | C-H fluorination or functionalization of the methyl group. | High selectivity, mild reaction conditions, use of renewable energy. numberanalytics.com |
| Electrochemical Synthesis | Using electrical current to drive reactions. researchgate.net | Can facilitate fluorination or other cross-coupling reactions without sacrificial reagents. researchgate.net | Minimized reagent waste, high degree of control over reaction conditions. researchgate.netnumberanalytics.com |
Exploration of Novel Catalytic Transformations
The development of novel catalytic systems is crucial for accessing new derivatives and analogues of this compound. Transition metal catalysis, particularly with palladium and copper, has become a powerful tool for forming carbon-fluorine bonds. numberanalytics.com Future work will likely focus on developing catalysts that can selectively fluorinate aromatic C-H bonds at room temperature, potentially catalyzed by a reactive Pd(IV)-F electrophile. nih.gov
Photoredox catalysis is another rapidly expanding field, enabling transformations under exceptionally mild conditions. mdpi.com For instance, iridium-based photocatalysts can facilitate the conversion of alcohols to alkyl fluorides, a reaction that could be adapted for modifying substituents on the benzoate (B1203000) ring. mdpi.com Organocatalysis, which uses small organic molecules as catalysts, also offers promising avenues for enantioselective fluorination, as demonstrated in the synthesis of 3-fluoro-2-oxindoles. nih.gov These catalytic methods could be instrumental in exploring the chemical space around the core structure of this compound.
| Catalytic Method | Catalyst Type | Example Transformation | Relevance to Target Compound |
| Transition Metal Catalysis | Palladium, Copper numberanalytics.com | Palladium-catalyzed C-H fluorination of benzoic acids. nih.gov | Direct fluorination or cross-coupling reactions on the aromatic ring. |
| Photoredox Catalysis | Iridium or Ruthenium complexes mdpi.comnih.gov | Conversion of aryl diazonium salts to sulfonyl fluorides. nih.gov | Functionalization of derivatives under mild, light-driven conditions. |
| Organocatalysis | Isothioureas, N,N'-dioxide complexes nih.govmdpi.com | Enantioselective fluorination of β-ketoesters. nih.gov | Asymmetric transformations of side chains or related precursors. |
Advanced Spectroscopic Characterization Techniques for Dynamic Processes
A deeper understanding of the electronic properties and dynamic behavior of fluorinated molecules requires advanced characterization techniques. While standard NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry are routine, they may not fully capture the intricacies of reaction mechanisms or transient intermediates. mdpi.comnbuv.gov.ua
Future research could benefit from techniques like Electron Energy-Loss Spectroscopy (EELS) coupled with Transmission Electron Microscopy (TEM), which can provide quantitative chemical information at high spatial resolution. arxiv.org For studying fluorescent properties, which can be influenced by fluorination, Excitation-Emission Matrix (EEM) spectroscopy combined with Parallel Factor Analysis (PARAFAC) is a powerful tool for deconvoluting complex spectra. core.ac.uk These methods can offer insights into how the difluoro-methyl-benzoate structure interacts with its environment, which is crucial for applications in materials science or as biological probes. core.ac.uknih.gov Techniques like electron spin-echo envelope modulation (ESEEM) spectroscopy can also be used to probe metal coordination in derivatives, which is important for understanding catalytic cycles or biological interactions. trinity.edu
Integration with Machine Learning for Synthetic Route Prediction
Investigation of Emerging Fluorination Methodologies
The field of organofluorine chemistry is continually evolving, with new reagents and methods being developed to introduce fluorine with greater precision and safety. nih.gov Research into the synthesis of this compound and its derivatives will benefit from these advancements.
Emerging methods include:
Deoxyfluorination: Reagents like PhenoFluorMix™ allow for the conversion of phenols to aryl fluorides, providing an alternative to traditional nucleophilic fluorination. thermofisher.com
C-H Fluorination: The direct replacement of a carbon-hydrogen bond with a carbon-fluorine bond is a highly desirable transformation. researchgate.net Photocatalytic methods are showing promise for achieving selective C-H fluorination on arenes. numberanalytics.com
Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Chemistry: While not a direct fluorination method, the synthesis and reaction of sulfonyl fluorides, a "click chemistry" handle, is a rapidly growing area. nih.govmerckmillipore.com Methodologies to convert precursors of this compound into sulfonyl fluoride derivatives could open up new applications in chemical biology. nih.gov
Electrophilic Fluorinating Agents: The development of new, stable, and easily handled electrophilic fluorinating reagents like Selectfluor® and N-Fluorobenzenesulfonimide (NFSI) continues to expand the toolkit for creating fluorinated aromatics. numberanalytics.commdpi.com
The application of these modern techniques promises to overcome many of the challenges associated with the synthesis of structurally complex fluorinated compounds. nih.govthermofisher.com
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 2,3-difluoro-6-methylbenzoate, and how can reaction yields be maximized?
- Methodological Answer : The compound is synthesized via esterification of 2,3-difluoro-6-methylbenzoic acid with methanol under acidic catalysis (e.g., concentrated H₂SO₄). Reflux conditions (~60–80°C) are critical to ensure complete conversion. To optimize yields:
- Use a molar excess of methanol (1.5–2.0 equivalents) to drive equilibrium toward ester formation.
- Monitor reaction progress via TLC or GC-MS to avoid over-reaction or side products.
- Purify via fractional distillation or recrystallization from ethanol/water mixtures .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- ¹⁹F NMR : Identifies fluorine substituents' chemical environments (δ ~ -110 to -150 ppm for aromatic fluorines).
- ¹H NMR : Methyl groups at position 6 and the ester methyl appear as distinct singlets (δ ~2.3–2.5 ppm and δ ~3.8–3.9 ppm, respectively).
- IR Spectroscopy : Confirms ester C=O stretch (~1720 cm⁻¹) and C-O-C stretch (~1250 cm⁻¹).
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₁₀H₉F₂O₂; exact mass ~206.0544) .
Q. How does the methyl group at position 6 influence the compound’s physical properties?
- Methodological Answer : The methyl group increases steric hindrance, reducing rotational freedom of the ester moiety. This can be quantified via:
- X-ray crystallography : To analyze bond angles and crystal packing.
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition likely >200°C based on analogous benzoates) .
Advanced Research Questions
Q. How do electronic effects of fluorine substituents at positions 2 and 3 modulate the reactivity of the ester group?
- Methodological Answer :
- Computational Studies : Use density functional theory (DFT) to calculate electron-withdrawing effects of fluorine. Compare frontier molecular orbitals (HOMO/LUMO) with non-fluorinated analogs to predict nucleophilic/electrophilic sites.
- Kinetic Studies : Perform hydrolysis experiments under basic vs. acidic conditions. Fluorine’s inductive effect accelerates base-catalyzed hydrolysis due to enhanced electrophilicity of the carbonyl carbon .
Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?
- Methodological Answer :
- Variable Analysis : Systematically test parameters like catalyst type (H₂SO₄ vs. p-toluenesulfonic acid), solvent polarity, and moisture levels.
- Reproducibility Protocols : Use controlled inert atmospheres (N₂/Ar) to prevent side reactions.
- Meta-Analysis : Compare datasets from peer-reviewed studies, excluding non-optimized conditions (e.g., insufficient reflux time) .
Q. How can substituent effects be experimentally distinguished from steric hindrance in cross-coupling reactions involving this compound?
- Methodological Answer :
- Comparative Synthesis : Prepare analogs with varying substituents (e.g., 2,3-dichloro-6-methyl vs. 2,3-difluoro-6-methyl).
- Kinetic Isotope Effects (KIE) : Use deuterated reagents to probe transition states.
- Steric Maps : Generate 3D molecular models (e.g., using Avogadro or Gaussian) to quantify steric bulk via Tolman’s cone angles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
